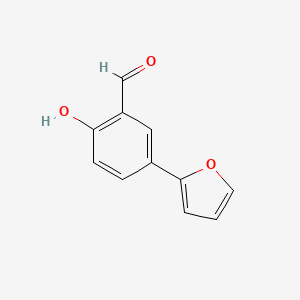

5-(Furan-2-yl)-2-hydroxybenzaldehyde

Description

Contextualization of Furan- and Salicylaldehyde-Derived Compounds in Organic Synthesis and Medicinal Chemistry Research

The furan (B31954) ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a vast number of pharmacologically active compounds. orientjchem.org Its derivatives are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comwisdomlib.org The inclusion of the furan nucleus is a significant synthetic strategy in drug discovery, as its chemical versatility and ability to engage in various intermolecular interactions can enhance the pharmacokinetic profiles of lead molecules. orientjchem.orgsemanticscholar.org Furan-containing drugs are prevalent in medicine, underscoring the moiety's importance. ijabbr.com

Similarly, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are cornerstone building blocks in coordination chemistry and organic synthesis. The presence of a hydroxyl group ortho to an aldehyde function allows for the facile synthesis of Schiff bases upon condensation with primary amines. nih.gov These Schiff bases are a privileged class of ligands, capable of coordinating with a wide range of metal ions to form stable metal complexes. nih.govresearchgate.net These complexes are themselves subjects of intense research due to their diverse applications as catalysts, sensors, and therapeutic agents with antimicrobial and anticancer activities. sbmu.ac.irjmchemsci.com The combination of these two valuable scaffolds in 5-(Furan-2-yl)-2-hydroxybenzaldehyde suggests a molecule with inherent potential for creating novel, multifunctional chemical entities.

| Scaffold | Key Structural Features | Common Applications in Research | Relevant Citations |

|---|---|---|---|

| Furan-2-carbaldehyde (Furfural) | Five-membered aromatic heterocycle with an aldehyde group. Can be derived from renewable biomass. | Precursor for pharmaceuticals, polymers, and other fine chemicals. Used in the synthesis of various furan derivatives. | mdpi.com |

| Salicylaldehyde | Aromatic aldehyde with an ortho-hydroxyl group. | Key starting material for Schiff bases, ligands for metal complexes, and synthesis of coumarins and other heterocycles. | sbmu.ac.irjmchemsci.com |

Academic Significance and Research Gaps Pertaining to this compound

The primary academic significance of this compound currently lies in its potential as an under-explored building block. The molecule merges the biologically relevant furan moiety with the chelating-capable salicylaldehyde framework. This unique combination could give rise to novel Schiff bases and subsequent metal complexes with unique electronic, catalytic, or biological properties.

However, a comprehensive review of the scientific literature reveals a significant research gap: there is a distinct lack of studies focused specifically on this compound. Fundamental data appears to be unpublished, including:

Optimized Synthetic Routes: While its synthesis can be conceptually designed through established cross-coupling reactions (e.g., Suzuki or Stille coupling between a boronic acid/stannane derivative of furan and 5-bromosalicylaldehyde), detailed procedures, yields, and purification protocols are not readily available.

Full Spectroscopic Characterization: Comprehensive analysis using modern techniques such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy is not documented in dedicated reports.

Exploration of Chemical Reactivity: There is no systematic study of its reactivity, particularly in the context of forming derivatives like Schiff bases, oximes, or hydrazones.

Evaluation of Biological and Material Properties: The potential of this compound or its derivatives as antimicrobial agents, enzyme inhibitors, fluorescent sensors, or components of advanced materials remains untested.

This scarcity of foundational research represents a clear opportunity for chemical scientists. The investigation of this compound would not only fill a void in the chemical literature but also potentially unlock a new family of derivatives for broader applications.

Overview of Advanced Research Trajectories for Related Chemical Scaffolds

While this compound itself is understudied, research on related furan and salicylaldehyde derivatives is flourishing, pointing toward promising future directions for this specific molecule. These advanced trajectories highlight the potential applications that could be explored once the fundamental chemistry of this compound is established.

One major area of research is the synthesis of complex heterocyclic systems. For instance, furan-2-carbaldehydes are used as C1 building blocks in copper-catalyzed reactions with 2-aminobenzamides to produce quinazolin-4(3H)-ones, a class of compounds with significant pharmacological importance. rsc.org The unique electronic properties of the furan ring in the 5-position of the salicylaldehyde moiety could influence the reactivity and final properties of such synthesized heterocycles.

Another significant trajectory involves the development of novel metal complexes for biological applications. Schiff bases derived from substituted salicylaldehydes and various amines are routinely used to create complexes with transition metals like copper, nickel, cobalt, and zinc. nih.govsbmu.ac.ir These complexes are often more biologically active than the free ligands. biointerfaceresearch.com Derivatives of this compound could be used to synthesize new ligands that confer specific steric or electronic properties to the resulting metal complexes, potentially enhancing their efficacy as antimicrobial or anticancer agents.

Furthermore, substituted salicylaldehydes are used to create functional materials. For example, 5-fluorosalicylaldehyde is a precursor for synthesizing fluorescent probes and compounds with anti-inflammatory properties. biosynth.com The furan substituent in this compound could be exploited to modulate the photophysical properties of its derivatives or to introduce new interaction sites for biological targets or material assembly.

| Research Trajectory | Precursor Type | Example Application/Product | Potential Role for this compound | Relevant Citations |

|---|---|---|---|---|

| Complex Heterocycle Synthesis | Furan-2-carbaldehydes | Synthesis of Quinazolin-4(3H)-ones | Serve as a functionalized building block to introduce furan and hydroxyl moieties into complex scaffolds. | rsc.org |

| Bioinorganic Chemistry | Substituted Salicylaldehydes | Biologically active metal-Schiff base complexes (e.g., antimicrobial, anticancer). | Precursor for novel Schiff base ligands whose furan ring can modulate the electronic and biological properties of the metal complex. | nih.govsbmu.ac.irbiointerfaceresearch.com |

| Functional Materials | Substituted Salicylaldehydes (e.g., 5-Fluorosalicylaldehyde) | Development of fluorescent probes and kinase inhibitors. | The furan moiety could be used to tune photophysical properties or serve as an additional binding site in functional molecules. | biosynth.com |

Structure

3D Structure

Properties

CAS No. |

893735-89-2 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-(furan-2-yl)-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C11H8O3/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-7,13H |

InChI Key |

QAXAZHMDYGPAII-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)O)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Furan 2 Yl 2 Hydroxybenzaldehyde and Its Structural Analogues

Chemo- and Regioselective Synthetic Strategies for the Furan-Phenyl Coupling

The creation of the C-C bond between the furan (B31954) and phenyl rings is a critical step in the synthesis of 5-(furan-2-yl)-2-hydroxybenzaldehyde. Both palladium-catalyzed cross-coupling reactions and direct C-H functionalization have emerged as powerful tools for this transformation, offering distinct advantages in terms of substrate scope and reaction conditions.

Palladium-Catalyzed Cross-Coupling Approaches for Arylation of Furan Ring (e.g., Suzuki-Miyaura reaction precursors for furan-2-yl groups)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. rsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, this would involve the coupling of a furan-2-ylboron precursor with a suitably substituted halophenol derivative.

A significant challenge in the Suzuki-Miyaura coupling of 2-furylboronic acids is their propensity for protodeboronation, where the boron group is cleaved by a proton source before the desired cross-coupling can occur. rsc.orgnih.gov To overcome this, more stable furan-2-yl precursors, such as potassium furan-2-yltrifluoroborate, have been developed. These trifluoroborate salts are more resistant to protodeboronation and often lead to higher yields in cross-coupling reactions. nih.gov The use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, can also enhance the rate of the desired coupling relative to the undesired protodeboronation. rsc.org

| Catalyst/Ligand | Base | Solvent | Aryl Halide | Furan Precursor | Yield (%) |

| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 95 |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4-Bromoanisole | Furan-2-ylboronic acid | 88 |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 5-Bromo-4,6-dichloropyrimidine | Phenylboronic acid | 75 |

| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | 91 |

This table presents a selection of Suzuki-Miyaura reaction conditions for coupling furan and phenyl derivatives, based on similar reported transformations. nih.govmdpi.comnih.gov

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners. In this approach, a C-H bond on the furan ring is directly coupled with an aryl halide. Palladium catalysts are commonly employed for this transformation, often in the presence of a ligand and a base. mdpi.com

The regioselectivity of the C-H arylation of furan is a key consideration. The C-H bond at the 2-position (alpha to the oxygen) is the most acidic and sterically accessible, making it the preferred site for arylation. researchgate.net This inherent selectivity is advantageous for the synthesis of this compound. Various palladium catalysts, ligands, and reaction conditions have been developed to achieve high yields and selectivity in the direct arylation of furans. mdpi.comresearchgate.net

| Catalyst | Ligand | Base | Aryl Halide | Furan Derivative | Yield (%) |

| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | 4-Iodoanisole | 2-Butylfuran | 85 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | 4-Bromoacetophenone | Furan | 78 |

| [Pd(SIPr)(cinnamyl)Cl] | - | K₂CO₃ | 4-Bromotoluene | Benzothiophene | 89 |

| Pd(OAc)₂ | - | CuCl₂ | Triphenylantimony difluoride | Benzofuran (B130515) | >80 |

This table illustrates various conditions for the direct C-H arylation of furan derivatives with different arylating agents. mdpi.comnih.gov

Selective Formylation and Hydroxylation Strategies on the Benzene (B151609) Ring

The introduction of the hydroxyl and formyl groups onto the benzene ring at the correct positions is crucial for the synthesis of the target molecule. Ortho-formylation techniques are employed to install the aldehyde group adjacent to the hydroxyl group, creating the salicylaldehyde (B1680747) moiety.

Ortho-Formylation Techniques for Salicylaldehyde Moiety

Several classic named reactions are available for the ortho-formylation of phenols to produce salicylaldehydes. The choice of method often depends on the substrate's functional group tolerance and the desired regioselectivity.

The Reimer-Tiemann reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a strong base, such as sodium hydroxide. wikipedia.orgpsiberg.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile and preferentially attacks the phenoxide ring at the ortho position. wikipedia.org While it is a well-established method, yields can be moderate, and para-isomers can sometimes be formed as byproducts. sciencemadness.org

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid. synarchive.comwikipedia.org This method is also ortho-selective for phenols. maxbrainchemistry.com The reaction mechanism involves the formation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.org

The Casnati-Skattebøl reaction is a milder and often more selective method for ortho-formylation. thieme-connect.comsynarchive.com It involves the reaction of a magnesium phenoxide with formaldehyde (B43269). thieme-connect.com An improved procedure uses paraformaldehyde in the presence of magnesium chloride and triethylamine. synarchive.com This method generally provides high yields of the ortho-formylated product with excellent regioselectivity. wikipedia.org

| Reaction Name | Reagents | Key Intermediate | Typical Yields |

| Reimer-Tiemann | Phenol, CHCl₃, NaOH | Dichlorocarbene | Moderate |

| Duff | Phenol, Hexamethylenetetramine, Acid | Iminium ion | Variable, often low |

| Casnati-Skattebøl | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Magnesium phenolate (B1203915) complex | Good to Excellent |

This table provides a comparative overview of common ortho-formylation techniques for the synthesis of salicylaldehydes. wikipedia.orgwikipedia.orgthieme-connect.com

Strategies for Controlled Hydroxylation

In a synthetic route where the furan-phenyl coupling precedes the introduction of the hydroxyl group, a controlled hydroxylation of the benzene ring would be necessary. This is often achieved through the conversion of an aryl halide to a phenol. Copper-catalyzed hydroxylation reactions are particularly well-suited for this transformation.

These reactions typically employ a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in the presence of a ligand and a base. rsc.org The reaction can be performed in various solvents, including water, which aligns with green chemistry principles. researchgate.net Aryl bromides and iodides are generally good substrates for this reaction. The choice of ligand, base, and reaction temperature can be optimized to achieve high yields of the desired phenol. researchgate.net

| Copper Source | Ligand | Base | Aryl Halide | Solvent | Yield (%) |

| Cu₂O | 4,7-dihydroxy-1,10-phenanthroline | TBAOH | Bromobenzene | Water | 90 |

| CuI | 8-hydroxyquinoline | Cs₂CO₃ | 4-Iodoanisole | DMF | 85 |

| Cu₂O | None | NaOH | 4-Bromotoluene | Water | 78 |

This table showcases examples of copper-catalyzed hydroxylation of aryl halides, a key step in synthesizing phenolic compounds. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the use of greener solvents. For instance, conducting Suzuki-Miyaura cross-coupling reactions in aqueous media, such as a mixture of ethanol and water or in microdroplets, can significantly reduce the reliance on volatile organic compounds. rsc.orgsemanticscholar.orgnih.gov The use of water as a solvent is not only environmentally friendly but can also in some cases enhance the reaction rate and selectivity. nih.gov

Atom economy is another important principle, which measures the efficiency of a reaction in converting reactants to the desired product. ekb.eg Direct C-H functionalization methods offer a higher atom economy compared to traditional cross-coupling reactions as they eliminate the need for organometallic reagents and the associated stoichiometric byproducts.

The use of recyclable catalysts, such as palladium supported on nanoparticles, can also contribute to a greener synthesis. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent usage and waste generation. For example, a one-pot synthesis of salicylaldehyde-containing biaryls has been developed using an aminocatalytic Diels-Alder-retro-Diels-Alder cascade reaction. researchgate.net

Finally, the development of electrochemical methods for biaryl synthesis represents a promising green alternative, as it uses electrons as the reagent, minimizing the production of chemical waste. mdpi.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can enhance reaction rates and selectivity.

In the context of furan-containing compounds, microwave irradiation has been successfully employed in various synthetic transformations, including multicomponent reactions and cyclocondensations. mdpi.comrsc.org For instance, the synthesis of functionalized benzalacetones, which are structurally related to the target compound, has been achieved efficiently through microwave-assisted Claisen-Schmidt condensation. nih.gov This method offers significant advantages by reducing reaction times from hours to minutes and increasing yields. nih.gov Similarly, the synthesis of β-keto thioethers and tetra-substituted furans has been demonstrated via a rapid three-component reaction under microwave heating, highlighting the versatility of this approach. rsc.org

The general procedure for such syntheses involves mixing the appropriate aldehyde and other reactants in a suitable solvent, often in the presence of a catalyst, and subjecting the mixture to microwave irradiation at a controlled temperature and power for a short duration. nih.govnih.gov The efficiency of this method is evident in the synthesis of deazaflavin analogues, where microwave irradiation dramatically cut reaction times and improved yields. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

| N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes | p-Toluenesulfonic acid (PTSA) | Microwave (300 W), 573 K | 10 min | Good | nih.gov |

| Arylglyoxal | Cyclic 1,3-dicarbonyl & Thiol | Acetic acid, Microwave | Not specified | Not specified | rsc.org |

| Aldehyde | Acetone | NaOH, Microwave (5 W), 40-50°C | 10-15 min | up to 98% | nih.gov |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce acoustic cavitation in the reaction medium. This phenomenon creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. researchgate.netnih.gov This green chemistry approach often leads to higher yields, shorter reaction times, and greater product purity with simplified workups. nih.govresearchgate.net

This methodology has been effectively applied to the synthesis of various furan-containing heterocyclic compounds. A notable example is the synthesis of 2-furan-2-yl-4H-chromen-4-ones through the oxidative cyclization of furan-substituted chalcones. researchgate.netresearchgate.net Using a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) under ultrasound irradiation at room temperature, the desired products were obtained in high yields within minutes. researchgate.net

The benefits of sonication are also demonstrated in the stereoselective synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde. semanticscholar.org This protocol highlights the advantages of ultrasound in promoting reactions under mild, often neat (solvent-free) conditions, which is significant for waste reduction and energy efficiency. semanticscholar.org The application of ultrasound is a versatile tool for synthesizing a wide range of bioactive heterocycles, often proving superior to conventional methods in terms of efficiency and environmental impact. nih.gov

| Substrate | Reagents | Conditions | Time | Yield | Reference |

| Furan-substituted chalcones | I2, DMSO | Ultrasound, Ambient Temp. | Minutes | High | researchgate.netresearchgate.net |

| 2,3-dihydrobenzofuran-5-carbaldehyde | Aromatic ketones | Ultrasound, Neat | Not specified | Good to Excellent | semanticscholar.org |

| Isatoic anhydride, 2-furoic hydrazides, salicylaldehydes | p-TSA, aq. EtOH | Ultrasound, Ambient Temp. | 55-70 min | 71-96% | nih.gov |

Catalyst-Free and Solvent-Minimizing Reactions

In alignment with the principles of green chemistry, there is a growing interest in developing synthetic protocols that operate under catalyst-free and solvent-free or solvent-minimizing conditions. These approaches reduce environmental impact, simplify purification processes, and lower costs.

The synthesis of polysubstituted furans has been achieved through a one-pot, catalyst-free cyclocondensation of aromatic aldehydes, 1,3-diphenylpropane-1,3-dione, and cyclohexyl isocyanide. researchgate.net The reaction proceeds by stirring the components in a minimal amount of a solvent like toluene (B28343) under reflux, with the final product precipitating out upon cooling, allowing for a simple filtration and workup. researchgate.net The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition and subsequent isomerization, driven by the formation of the stable aromatic furan ring. researchgate.net

Furthermore, metal-free catalytic systems are being developed for the transformation of furan derivatives. For example, 5-hydroxymethylfurfural (B1680220) (5-HMF) can be converted to furan-2,5-dicarboxylic acid using a simple system of sodium tert-butoxide (NaOtBu) in DMF with an oxygen balloon, completely avoiding the use of metal catalysts. rsc.orgnih.gov These examples underscore the potential for designing inherently safer and more sustainable chemical processes for the synthesis and modification of furan-based compounds.

Gram-Scale Synthesis Optimization and Process Intensification Studies

Scaling up the synthesis of furan derivatives from laboratory to industrial production requires robust and optimized protocols. A key aspect of this is the development of gram-scale synthesis methods that are efficient, reproducible, and economically viable.

Similarly, a modified Feist-Bénary furan synthesis has been demonstrated on a multigram scale to produce a range of 2,5-disubstituted furans. researchgate.net This process involves a lithium aldol (B89426) reaction followed by a thermally induced cyclization and dehydration sequence, proving amenable for producing various furan derivatives in significant quantities. researchgate.net Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is also being explored. Continuous-flow synthesis, for example, has been used for the scalable synthesis of 2,5-diaryl furans, demonstrating good yields on a 10 mmol scale without the need for intermediate purification. nih.gov

| Product | Starting Materials | Key Reagents | Scale | Yield | Purity | Reference |

| Furan-2-carbaldehyde-d | Furan, DMF-d7 | (COCl)2 | 2.7 g | 99% | >96% | mdpi.com |

| 2,5-Disubstituted furans | Methyl ketone, α-chloroaldehyde | Lithium base | Multigram | Good | N/A | researchgate.net |

| 2,5-Diaryl furan | 1,3-diene | 1O2, Appel reagent | 10.00 mmol | 53% | N/A | nih.gov |

Stereoselective Synthesis of Chiral Derivatives of this compound

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. researcher.life While specific reports on the stereoselective synthesis of chiral derivatives of this compound are not extensively documented, methodologies for creating chiral furan-containing structures are well-established. researcher.liferesearchgate.net

One powerful strategy involves the organocatalytic activation of furan derivatives to participate in stereocontrolled reactions. For instance, 5-substituted-furan-2(3H)-ones have been used as 2π-components in a highly diastereoselective [8 + 2]-cycloaddition with 8,8-dicyanoheptafulvene. nih.gov This reaction, activated by a Brønsted base, generates synthetically relevant dienolates that react to form complex polycyclic products with high diastereoselectivity. nih.gov Although attempts to render this specific cycloaddition enantioselective using chiral bases like quinine (B1679958) were not successful, the principle of using chiral catalysts to control the stereochemical outcome of reactions involving furan synthons is a viable and actively researched area. nih.gov

Other approaches to chiral furans include the enantioselective synthesis of furan-containing helicenes via gold-catalyzed hydroarylation and the synthesis of chiral spiro-fused furan compounds. chinesechemsoc.orgnih.gov These advanced methods demonstrate that high levels of stereocontrol can be achieved in the synthesis of complex molecules incorporating a furan moiety, suggesting that similar strategies could be adapted for the synthesis of chiral derivatives of the target compound.

Chemical Reactivity and Derivatization Pathways of 5 Furan 2 Yl 2 Hydroxybenzaldehyde

Aldehyde Group Transformations

The formyl group is a versatile handle for a variety of chemical transformations, including the formation of carbon-nitrogen double bonds, carbon-carbon bond formation through condensation reactions, and oxidation-reduction reactions.

Formation of Schiff Bases and Imines with Diverse Primary Amines

The condensation of aldehydes with primary amines is a fundamental reaction for the synthesis of imines, commonly known as Schiff bases. nih.govchemsociety.org.ngmasterorganicchemistry.com This reaction is a cornerstone in coordination chemistry and the development of novel organic materials. nih.govnih.gov The reaction between 5-(Furan-2-yl)-2-hydroxybenzaldehyde and a primary amine proceeds via nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield the corresponding Schiff base.

The general reaction is as follows: C₁₁H₈O₃ + R-NH₂ → C₁₁H₇O₂(N-R) + H₂O

This facile synthesis has been employed to create a variety of Schiff base ligands. For instance, furan-2-carbaldehyde and its derivatives readily react with aromatic anilines and other primary amines to yield the corresponding imines. jocpr.comnih.gov Furan-containing Schiff bases are of significant interest due to their potential biological activities and their ability to form stable metal complexes. nih.gov The presence of the hydroxyl group in the ortho position to the imine bond in derivatives of this compound provides an additional coordination site, making these compounds excellent chelating agents.

| Furan Aldehyde Reactant | Primary Amine Reactant | Resulting Schiff Base/Imine | Notes |

|---|---|---|---|

| Furan-2-carbaldehyde | 2-Hydroxybenzohydrazide | N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | Synthesized for the study of its metal complexes and cytotoxicity. nih.gov |

| Furan-2-carbaldehyde | Various Aromatic Anilines | N-(furan-2-ylmethylene) benz-imines | Investigated for CNS depressant and analgesic activities. jocpr.com |

| Furan-2-carboxaldehyde | 2-Aminobenzamide | Schiff base ligand | Used to synthesize Ni(II), Cu(II), and Co(II) metal complexes. nih.gov |

| Furfural (B47365) | Sulfanilamide | (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide | Showed moderate antimicrobial activity. nih.gov |

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org The active methylene compound, such as malonic acid, cyanoacetic acid, or their esters, readily forms a carbanion that acts as a nucleophile. wikipedia.org this compound can undergo Knoevenagel condensation to form a carbon-carbon double bond, leading to the synthesis of various α,β-unsaturated compounds. Studies on 5-substituted furan-2-carboxaldehydes have shown their utility in Knoevenagel condensations with active methylene compounds like creatinine (B1669602) and indan-1,3-dione, yielding arylidene products. sphinxsai.comdamascusuniversity.edu.sy

Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orggordon.edu In the context of this compound, it can react with a ketone (e.g., acetone) or an aldehyde containing α-hydrogens in the presence of a base (like sodium hydroxide) to form a β-hydroxy carbonyl compound, which typically dehydrates to yield a conjugated enone. gordon.edumiracosta.edu This reaction is a valuable method for constructing larger molecules with extended conjugation. nih.gov

| Reaction Type | Furan Aldehyde | Reactant | Key Features |

|---|---|---|---|

| Knoevenagel | 5-Substituted Furan-2-carboxaldehyde | Creatinine | Forms a C=C bond, yielding 5-(5-R-furfurylidene)-creatinine derivatives. sphinxsai.com |

| Knoevenagel | 5-Substituted Furan-2-carboxaldehyde | Indan-1,3-dione | Produces 2-(5-substitutefurfurylidene) Indane-1,3-diones. damascusuniversity.edu.sy |

| Claisen-Schmidt | Benzaldehyde (B42025) (Aromatic Aldehyde) | Acetone | Forms dibenzylideneacetone (B150790) via a double condensation and dehydration. wikipedia.orggordon.edu |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-(Furan-2-yl)-2-hydroxybenzoic acid. Various oxidizing agents can be employed for this transformation. Research on the oxidation of the structurally related 5-hydroxymethylfurfural (B1680220) (HMF) has shown that the aldehyde group can be selectively oxidized to a carboxylic acid, forming intermediates like 5-formylfuran-2-carboxylic acid (FFCA) and ultimately furan-2,5-dicarboxylic acid (FDCA). nih.govresearchgate.net Catalytic air-oxidation systems, such as those using metal-bromide catalysts, have been shown to be effective for the oxidation of furanic aldehydes. researchgate.net

Reduction: The formyl group can be reduced to a primary alcohol, yielding 5-(Furan-2-yl)-2-(hydroxymethyl)phenol. A common method for this is reductive amination, where the aldehyde first reacts with an amine to form an imine, which is then reduced in situ. nih.gov This two-step, one-pot process is an efficient way to synthesize secondary amines from furanic aldehydes. nih.gov The hydrogenation of the intermediate imine can be achieved using various catalysts, such as Cu-Al mixed oxides. nih.gov

Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group is another key site for the derivatization of this compound, allowing for the formation of ethers and esters, as well as participation in metal chelation.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. ambeed.com This involves deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. ambeed.com This reaction allows for the introduction of various alkyl or aryl groups at the 2-position of the benzaldehyde ring. Protecting the phenolic hydroxyl group via etherification, for example with a propargyl group, can be useful in multi-step syntheses. scispace.com

Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with acyl chlorides or anhydrides. This functionalization can modify the electronic and steric properties of the molecule. Oxidative esterification is another pathway where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent. mdpi.com This has been demonstrated for furan aldehydes, leading to products like dimethyl furan-2,5-dicarboxylate. mdpi.com

Metal Chelation and Coordination Complex Formation

The presence of both a phenolic hydroxyl group and an aldehyde (or a derived imine) group in a 1,2-relationship on the benzene (B151609) ring makes this compound and its derivatives potent chelating agents for a variety of metal ions. nih.govjocpr.comnih.gov The Schiff bases derived from this compound are particularly effective ligands, where the imine nitrogen and the deprotonated phenolic oxygen can coordinate to a metal center, forming stable chelate rings.

Numerous studies have reported the synthesis and characterization of metal complexes with Schiff bases derived from furan-2-carbaldehyde and salicylaldehyde (B1680747) derivatives. nih.govnih.gov These complexes often exhibit interesting electronic, magnetic, and biological properties. The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, for example, has been shown to chelate with Cu(II), Co(II), Ni(II), and Zn(II) ions in a bidentate fashion through the azomethine nitrogen and the enolized carbonyl oxygen. nih.govnih.gov Similarly, furan-containing ligands have been used to prepare complexes with various transition metals. jocpr.com

| Ligand | Metal Ions | Coordination Mode | Reference |

|---|---|---|---|

| 4-(5-((diethylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (DMFSA) | Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺ | Coordinates with one central metal atom at four coordination sites. | jocpr.com |

| N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) | Cu(II), Co(II), Ni(II), Zn(II) | Mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. | nih.govnih.gov |

Furan Ring Modifications and Aromatization Studies

The furan ring in this compound is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com This reactivity also predisposes it to various rearrangement and ring-opening reactions, particularly under acidic conditions or upon oxidation.

Electrophilic substitution on an unsubstituted furan ring occurs preferentially at the C2 (or α) position. pearson.comquora.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed upon electrophilic attack at this position, which allows for delocalization of the positive charge over three resonance structures, including one involving the ring oxygen. pearson.comquora.com Attack at the C3 (or β) position results in a less stable intermediate with only two resonance contributors. quora.com

In this compound, the furan ring is substituted at its C2 position by the hydroxyphenyl group. Therefore, the next most activated and sterically accessible position for electrophilic attack is the C5 position. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, if directed towards the furan ring, would be expected to yield the corresponding 5-substituted furan derivatives. Mild reaction conditions are typically necessary for such transformations on furans to avoid polymerization or ring-opening side reactions. youtube.com

The furan moiety can undergo a variety of rearrangement and ring-opening reactions, often triggered by acid catalysis or oxidation. These transformations are pivotal in converting furan-containing compounds into other valuable carbocyclic and heterocyclic scaffolds.

A significant acid-catalyzed rearrangement pathway for related structures involves the opening of the furan ring followed by cyclization to form a new ring system. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes, which are structurally similar to derivatives of the title compound, have been shown to rearrange into 3-R-2-(3-oxobutyl)benzo[b]furans upon treatment with ethanolic HCl. mdpi.com This reaction proceeds via protonation of the furan ring, followed by nucleophilic attack by the phenolic hydroxyl group and subsequent ring opening of the furan, ultimately leading to the stable benzofuran (B130515) product. mdpi.com A similar pathway could be envisioned for derivatives of this compound.

Another important transformation of furans is the Diels-Alder reaction, where the furan acts as a diene. While electron-poor furans like furfural are generally poor dienes, their derivatives can participate in [4+2] cycloadditions. nih.govtudelft.nl For example, 2-furylquinolines have been observed to undergo a [4+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate. nih.gov This intermediate can then undergo further rearrangements, such as Baeyer-Villager type processes, to yield a variety of oxidized products. nih.gov This reactivity highlights a potential pathway for the oxidative degradation or derivatization of the furan ring in the title compound.

Furthermore, 2-furylcarbinols, which can be formed by the reduction of the aldehyde group in this compound, are precursors for the well-known Piancatelli and Achmatowicz rearrangements. researchgate.netnih.gov The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. researchgate.net The Achmatowicz reaction is an oxidative ring expansion that converts 2-furylcarbinols into 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable intermediates in carbohydrate and natural product synthesis. researchgate.net

Benzene Ring Substitutions and Further Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the strongly ortho-, para-directing hydroxyl group. The aldehyde group is a deactivating, meta-directing group. The bulky furan-2-yl substituent at the C5 position provides significant steric hindrance.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate that can be trapped with various electrophiles. wikipedia.org

For this compound, the hydroxyl group itself is not an effective DMG as it would be deprotonated first. However, it can be converted into a potent DMG, such as an O-carbamate (-OCONR₂). nih.gov The O-carbamate group is one of the most powerful DMGs and reliably directs lithiation to the C3 position. nih.govorganic-chemistry.org This strategy provides a highly efficient route to introduce a wide range of substituents specifically at the C3 position, ortho to the hydroxyl group. The carbamate (B1207046) can later be removed if desired. This two-step process of protection-metalation-functionalization offers a superior alternative to classical electrophilic substitution, which would likely yield mixtures of isomers. organic-chemistry.org

Table 1: Potential Directed Ortho Metalation Strategy

| Step | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Isopropyl isocyanate | O-Aryl N-isopropylcarbamate derivative | Protection of phenol and installation of DMG |

| 2 | s-BuLi, TMEDA, -78 °C | 3-Lithio-carbamate intermediate | Regioselective deprotonation at C3 |

| 3 | Electrophile (e.g., I₂, Me₃SiCl, DMF) | 3-Substituted carbamate derivative | Introduction of a new functional group |

The regiochemical outcome of electrophilic substitution on the benzene ring is governed by the combined directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.

Halogenation: The halogenation of salicylaldehyde derivatives is well-documented. nih.govrsc.org Given the electronic effects, the positions ortho and para to the hydroxyl group (C3 and C5) are activated. Since the C5 position is already occupied by the furan ring, electrophilic attack is strongly directed to the C3 position. The aldehyde group also directs meta to itself, which further reinforces substitution at C3 (and C5). Therefore, halogenation (e.g., bromination or chlorination) of this compound is expected to occur with high regioselectivity at the C3 position. Studies on 5-substituted salicylaldehydes confirm that halogenation proceeds to yield 3-halo-5-substituted products. nih.govbeilstein-journals.org

Nitration: Nitration of salicylaldehyde typically yields a mixture of 3-nitro- and 5-nitrosalicylaldehyde. oatext.com For this compound, the C5 position is blocked. The hydroxyl group activates the C3 position, while the aldehyde deactivates the ring but directs incoming electrophiles to C3. Consequently, nitration is predicted to occur predominantly at the C3 position. The reaction would likely require carefully controlled conditions to prevent oxidation of the aldehyde group and potential side reactions on the acid-sensitive furan ring. Research on the nitration of 5-substituted phenols and salicylaldehydes supports the introduction of a nitro group at the C3 position. semanticscholar.orgresearchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Benzene Ring

| Reaction | Reagent | Directing Influence | Predicted Major Product |

|---|---|---|---|

| Halogenation | Br₂ or Cl₂ / Lewis acid | -OH (ortho), -CHO (meta) | 3-Halo-5-(furan-2-yl)-2-hydroxybenzaldehyde |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient tools in synthetic chemistry. Salicylaldehyde and its derivatives are common substrates in MCRs for the synthesis of various heterocyclic scaffolds, particularly chromenes and related fused systems.

This compound is an excellent candidate for such reactions. The reaction typically begins with a Knoevenagel condensation between the salicylaldehyde and a C-H acidic component, such as malononitrile (B47326) or a pyrazolinone, followed by an intramolecular cyclization involving the phenolic hydroxyl group.

For example, the reaction of salicylaldehydes, malononitrile, and a third component like 3-methyl-2-pyrazolin-5-one, often catalyzed by a simple base, leads to the formation of highly functionalized 2-amino-4H-chromene derivatives in high yields. academie-sciences.fr The furan substituent at the C5 position would be incorporated into the final chromene structure, allowing for the synthesis of a library of novel furan-substituted chromenes.

Table 3: Examples of Multi-component Reactions Applicable to this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile | 3-Methyl-2-pyrazolin-5-one | Sodium Acetate | 2-Amino-4-(1H-pyrazol-4-yl)-4H-chromenes | academie-sciences.fr |

| Salicylaldehyde | Malononitrile Dimer | Alcohols | Triethylamine | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | nih.gov |

| Salicylaldehyde | Malononitrile Dimer | Trialkylphosphites | (none) | (Chromeno[2,3-b]pyridin-5-yl)phosphonates | researchgate.net |

These examples demonstrate the versatility of salicylaldehydes in MCRs, providing a clear pathway for the incorporation of the this compound scaffold into complex, biologically relevant heterocyclic systems. beilstein-journals.orgrsc.org

Theoretical and Computational Investigations of 5 Furan 2 Yl 2 Hydroxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 5-(furan-2-yl)-2-hydroxybenzaldehyde, these calculations would be performed using methods like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to optimize the molecule's geometry and calculate its electronic properties. acadpubl.eunih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's chemical reactivity and kinetic stability. acadpubl.eu The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sciforum.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. acadpubl.eu This energy gap is critical in understanding the charge transfer interactions that can occur within the molecule.

For a related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 3.8183 eV, which suggests that charge transfer occurs within the molecule. acadpubl.eu Similar calculations for this compound would reveal its electronic stability and reactivity profile.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Characterizes chemical reactivity and kinetic stability. |

Note: Specific energy values for this compound are not available and would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. acadpubl.eu The MEP map uses a color scale to represent different electrostatic potential values.

Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.govsciforum.net Blue regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms. acadpubl.eu Green and yellow areas represent regions of neutral or near-neutral potential. malayajournal.org

For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, identifying them as sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen and the aldehyde proton, indicating their susceptibility to nucleophilic attack. nih.govsciforum.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule may exist in different conformations due to the rotation around the single bond connecting the furan (B31954) and benzaldehyde (B42025) rings. Computational methods can be used to identify the most stable conformers by calculating their relative energies.

Molecular Dynamics (MD) simulations would provide further insight into the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent, and can help to understand its structural stability and conformational flexibility. These simulations are crucial for studying how the molecule might interact with biological targets. nih.gov

Mechanistic Insights into Reaction Pathways via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as cycloadditions or condensations. pku.edu.cnjmaterenvironsci.com

By calculating the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. pku.edu.cn For instance, DFT calculations can be used to explore different pathways for a reaction, such as concerted versus stepwise mechanisms, and determine which is energetically more favorable. pku.edu.cn This information is invaluable for optimizing reaction conditions and predicting the products of new reactions.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through DFT Studies

DFT calculations are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule, providing information about the electronic transitions and the HOMO-LUMO energy gap. sciforum.net

For a similar compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, DFT calculations were used to compute its FT-IR, FT-Raman, and UV-Vis spectra, which were then compared with experimental results for validation. researchgate.net

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Method |

|---|---|---|

| IR & Raman | Vibrational Frequencies (cm-1) | DFT/B3LYP |

| NMR | Chemical Shifts (ppm) | GIAO |

| UV-Vis | Absorption Wavelengths (nm) | TD-DFT |

Note: Specific predicted values for this compound require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.gov These models are built by correlating molecular descriptors (numerical representations of chemical information) with experimental data.

For derivatives of this compound, QSAR studies could be employed to predict their potential as, for example, antimicrobial or anticancer agents. jmaterenvironsci.comnih.gov The process would involve:

Data Set Collection: Gathering a series of derivatives with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors, such as electronic, steric, and topological parameters.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that relates the descriptors to the activity. jmaterenvironsci.com

Model Validation: Rigorously validating the model to ensure its predictive power. nih.gov

QSPR models could similarly be developed to predict physicochemical properties like solubility, boiling point, or corrosion inhibition efficiency for these derivatives. nih.gov These models are instrumental in guiding the design of new compounds with enhanced activities or desired properties, thereby saving time and resources in drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Application of High-Resolution NMR Spectroscopy for Complex Derivative Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 5-(Furan-2-yl)-2-hydroxybenzaldehyde derivatives, such as Schiff bases and their metal complexes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of Schiff base derivatives, the azomethine proton (-CH=N-) signal is a key diagnostic peak. For instance, in N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a derivative formed from a related hydrazide, the azomethine proton appears as a singlet. The chemical shifts of the aromatic and furan (B31954) protons provide information about the electronic effects of the substituents. The phenolic hydroxyl (-OH) proton is also readily identifiable, often as a broad singlet, and its chemical shift can be indicative of intramolecular hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon of the azomethine group (HC=N) is particularly diagnostic. Upon complexation with a metal ion, such as Zn(II), significant changes in the chemical shifts of the carbon atoms adjacent to the coordination sites (e.g., the azomethine carbon and the phenolic carbon) are observed. nih.gov This shift provides clear evidence of ligand-to-metal coordination. For example, the azomethine carbon signal in a Zn(II) complex of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide shifts, indicating its involvement in the complex formation. nih.gov Similarly, the carbon signals of the furan and benzene (B151609) rings are assigned based on their expected chemical shifts and coupling patterns. nih.govchemrxiv.org

| Carbon Atom | Ligand (H₂L) | Zn(II) Complex |

|---|---|---|

| C=O | 165.5 | - |

| Phenyl-2 | 165.5 | 160.0 |

| Furan-2 | 149.7 | - |

| Furan-5 | 145.9 | - |

| HC=N | 138.3 | 173.4 |

| Phenyl-4 | 134.3 | - |

| Phenyl-6 | 128.9 | - |

| Phenyl-5 | 119.4 | - |

| Phenyl-3 | 117.7 | - |

| Furan-3 | 116.3 | - |

| Phenyl-1 | 114.6 | - |

| Furan-4 | 112.7 | - |

| N=C-O (Enolized Carbonyl) | - | 169.0 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula.

The electron ionization (EI) mass spectrum of the parent compound and its derivatives typically shows a prominent molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide shows a molecular ion peak at m/z = 232.2 [M+2], which is consistent with its molecular formula C₁₂H₁₀N₂O₃. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of aromatic aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). For furan-containing compounds, fragmentation can involve the cleavage of the furan ring. Common fragmentation pathways for furan itself include the loss of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO). researchgate.net In the case of this compound, the fragmentation pattern would be a composite of the characteristic fragmentations of the salicylaldehyde (B1680747) and furan moieties. For example, in the mass spectrum of the related N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a significant peak is observed at m/z = 121.17, which is attributed to the loss of the phenyl ring, resulting in the C₆H₅N₂O• fragment. nih.gov Subsequent fragmentation can lead to the formation of a furan radical (C₄H₃O•) at m/z = 67.37. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment | Fragment Lost |

|---|---|---|---|

| 232.2 | - | [C₁₂H₁₀N₂O₃+2H]⁺ (Molecular Ion + 2) | - |

| 212.58 | 6.16 | [C₁₂H₉N₂O₂]⁺ | OH |

| 197.07 | 10.47 | [C₁₂H₉N₂O]⁺ | O |

| 121.17 | 84.30 | [C₆H₅N₂O]• | C₆H₅O |

| 67.37 | 9.86 | [C₄H₃O]• | CN |

X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives and Complexes

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound was not found, studies on closely related Schiff base derivatives, such as salicylideneanilines, reveal common structural features. nih.gov These compounds often exist as the E conformer in the solid state, stabilized by a strong intramolecular six-membered-ring hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.gov This hydrogen bond contributes to the planarity of this portion of the molecule.

In fluoro-functionalized salicylideneaniline (B1219908) Schiff bases, additional weak intramolecular C–H···F hydrogen bonds can further stabilize the structure, leading to a more planar configuration. nih.gov The crystal packing is governed by various intermolecular forces, including van der Waals interactions and, in some cases, C–H···π interactions, which link the molecules into a three-dimensional network. The dihedral angle between the different aromatic rings (e.g., the benzene and furan rings in a derivative of the title compound) is a key structural parameter determined by XRD.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and studying intermolecular interactions in this compound and its derivatives.

The FT-IR spectrum of the parent compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹. researchgate.net A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of the phenolic hydroxyl (O-H) group, with the broadening suggesting the presence of hydrogen bonding. The C-H stretching vibrations of the aromatic and furan rings are observed around 3000-3100 cm⁻¹. The characteristic vibrations of the furan ring, including C-O-C stretching, appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netglobalresearchonline.net

In Schiff base derivatives, the C=O band of the aldehyde disappears and a new strong band corresponding to the azomethine (C=N) stretching vibration emerges, typically in the 1600-1650 cm⁻¹ range. libretexts.org Upon complexation with metal ions, the C=N stretching frequency often shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal center. Similarly, the phenolic C-O stretching vibration, usually found around 1280 cm⁻¹, may also shift upon complexation, confirming the involvement of the phenolic oxygen in bonding.

Raman spectroscopy provides complementary information. For instance, in deuterated furan-2-carbaldehyde, the C=O-H bands observed in the Raman spectrum shift significantly upon H/D exchange, confirming their assignment. mdpi.com The symmetric and asymmetric stretching modes of the furan ring are also active in the Raman spectrum. globalresearchonline.net

| Vibrational Mode | This compound (Expected) | Schiff Base Derivative (Observed) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3100-3400 (broad) | ~3200-3400 (broad) | Phenolic Hydroxyl Stretch |

| ν(C-H) | ~3000-3100 | ~3000-3100 | Aromatic and Furan C-H Stretch |

| ν(C=O) | ~1668 | - | Aldehyde Carbonyl Stretch |

| ν(C=N) | - | ~1624-1630 | Azomethine Stretch |

| ν(C=C) | ~1500-1600 | ~1500-1600 | Aromatic and Furan Ring Stretch |

| ν(C-O) | ~1280 | ~1270 | Phenolic C-O Stretch |

| ν(C-O-C) | ~1197 | ~1190 | Furan Ring C-O-C Stretch |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, is employed to investigate the electronic transitions and optical properties of this compound and its derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of furan-containing aromatic compounds typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. For substituted 5-phenyl-2-furonitriles, an absorption maximum in the range of 290-330 nm is assigned to the electronic transition of the entire conjugated system. chemicalpapers.com Similarly, Schiff base derivatives of salicylaldehyde exhibit characteristic absorption bands. For example, a Schiff base derived from 4-(diethylamino)-2-hydroxybenzaldehyde shows an intense absorption band corresponding to the S₀→S₁ transition at around 365–379 nm. nih.gov

The solvent can have a significant effect on the position of the absorption maxima (solvatochromism), providing insights into the nature of the electronic transitions and the polarity of the excited state.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Many Schiff base derivatives are fluorescent, and their emission properties are sensitive to their molecular structure and environment. innspub.net Upon chelation with metal ions, the fluorescence intensity of a Schiff base ligand can be either enhanced or quenched. This property is the basis for their application as fluorescent sensors for metal ions. For instance, a Schiff base ligand might show weak fluorescence, but upon complexation with manganese, a significant enhancement in fluorescence intensity can be observed, indicating the formation of a more rigid and emissive complex. innspub.net

| Compound Type | Solvent | λmax (nm) | Transition |

|---|---|---|---|

| Substituted 5-phenyl-2-furonitriles | Dioxan | 290-330 | π→π* (conjugated system) |

| Salicylideneaniline Schiff Base | Cyclohexane | 365-379 | π→π* (S₀→S₁) |

| Schiff Base Ligand | Acetonitrile | 297 | π→π* |

Mechanistic Biological Interactions and Structure Activity Relationship Sar Research in Vitro and Cellular Studies

Investigations into Enzyme Inhibition Mechanisms

The unique combination of a phenolic aldehyde and a furan (B31954) moiety in 5-(Furan-2-yl)-2-hydroxybenzaldehyde suggests its potential to interact with various enzymes. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other electrostatic interactions, while the planar aromatic and furan rings can engage in hydrophobic and π-π stacking interactions within enzyme active sites.

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Aromatic aldehydes and phenolic structures are known classes of tyrosinase inhibitors. nih.gov Studies on novel kojic acid derivatives bearing aromatic aldehyde moieties have demonstrated potent anti-tyrosinase activity. nih.govnih.gov For instance, certain synthesized kojic acid-aromatic aldehydes showed IC₅₀ values significantly lower than that of the standard inhibitor, kojic acid (IC₅₀ = 48.05 ± 3.28 μM). nih.govnih.gov

Kinetic analysis performed on the most potent analogs, such as compound 6j (a kojic acid derivative with 3-fluoro and 4-formylphenyl substitutions), revealed a non-competitive inhibition mechanism. nih.govnih.gov Lineweaver-Burk plots for this compound showed that while the Vmax values decreased with increasing inhibitor concentration, the Km value remained unchanged, which is characteristic of non-competitive inhibition. nih.gov The inhibition constant (Ki) for this potent derivative was determined to be 2.73 μM. nih.govnih.gov This suggests that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.

Table 1: Tyrosinase Inhibitory Activity of Selected Kojic Acid-Aromatic Aldehyde Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential for tyrosinase inhibition within this class of molecules.

| Compound | Description | IC₅₀ (μM) nih.gov | Inhibition Type nih.gov | Ki (μM) nih.gov |

|---|---|---|---|---|

| Kojic Acid (Reference) | Standard Tyrosinase Inhibitor | 48.05 ± 3.28 | Competitive mdpi.com | N/A |

| Compound 6a | Kojic acid-aromatic aldehyde derivative | 5.98 ± 0.79 | N/A | N/A |

| Compound 6d | Kojic acid-aromatic aldehyde derivative | 9.78 ± 1.59 | N/A | N/A |

| Compound 6j | Kojic acid-aromatic aldehyde derivative with 3-fluoro and 4-aldehyde substitutions | 5.32 ± 0.23 | Non-competitive | 2.73 |

The salicylaldehyde (B1680747) scaffold is a versatile pharmacophore found in inhibitors of various enzymes. Research into sulfonate derivatives of salicylaldehyde has identified compounds with inhibitory activity against pancreatic lipase (B570770), a key enzyme in fat metabolism. nih.gov Among a series of synthesized compounds, some derivatives were found to be effective inhibitors of pancreatic lipase, with IC₅₀ values such as 86.6 ± 6.9 μM for the most active compound. nih.gov

Furthermore, the furan ring is a component of many biologically active molecules. For example, furan-azetidinone hybrids have been investigated as potential inhibitors of bacterial enzymes, including enoyl reductase, which is crucial for fatty acid biosynthesis in bacteria like E. coli. ijper.org These findings suggest that this compound could potentially modulate the activity of a range of enzymes beyond tyrosinase, although specific experimental validation is required.

Receptor Binding and Ligand-Target Interactions at the Molecular Level

In silico methods are powerful tools for predicting how a ligand might interact with a biological target, providing insights that can guide further experimental work.

Molecular docking studies on related structures have provided valuable insights into potential binding modes. For salicylaldehyde sulfonate derivatives, docking simulations with tyrosinase and pancreatic lipase have been conducted to understand the basis of their inhibitory activity. nih.gov

In studies of furan-azetidinone hybrids targeting E. coli enoyl reductase, docking simulations revealed key interactions within the enzyme's active site. ijper.org The most potent compounds exhibited high docking scores (e.g., Glide Score -9.195). ijper.org Analysis of the docked poses showed that the phenyl and furan rings of the ligands formed crucial pi-pi stacking interactions with hydrophobic residues like PHE 94 and TYR 146, anchoring the inhibitor within the binding pocket. ijper.org

Similarly, docking of Schiff base complexes derived from 5-bromo-2-hydroxybenzaldehyde and 1-(furan-2-yl)methanamine against microbial target proteins has been performed to rationalize their biological efficacy. researchgate.net These computational models predict that the furan and salicylaldehyde moieties play a direct role in forming stabilizing interactions with amino acid residues in the target's active site.

Direct confirmation of ligand-target binding and the elucidation of the thermodynamics of this interaction require biophysical techniques. While specific biophysical data for this compound are not available, such studies are critical in drug discovery. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to confirm direct binding, determine binding affinity (Kᴅ), and measure the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. These data provide a complete thermodynamic profile of the molecular interaction, which is essential for understanding the driving forces behind ligand recognition and for optimizing lead compounds.

Cellular Pathway Modulation and Cellular Activity Assays

The ability of a compound to inhibit enzymes or bind to receptors in vitro must translate to activity in a cellular context. Studies on furan and benzofuran (B130515) derivatives have demonstrated significant antiproliferative effects in various cancer cell lines.

Research on furan-fused chalcones, which combine a furan ring with a chalcone (B49325) structure, showed that the attachment of the furan moiety enhanced antiproliferative activity against promyelocytic leukemia HL-60 cells when compared to the chalcone alone. nih.gov Similarly, various benzofuran derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including leukemia (K562, HL-60), lung (A549), and breast (MCF-7) cancer cells. nih.gov For example, a benzofuran derivative containing a bromine atom exhibited an IC₅₀ value of 0.1 μM against HL-60 cells. nih.gov Novel furan-based compounds have also demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.96 μM, while showing less activity against normal breast cells. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov

Table 2: Antiproliferative Activity of Structurally Related Furan and Benzofuran Derivatives This table summarizes the cytotoxic effects of various compounds containing furan or benzofuran moieties on different human cancer cell lines, indicating the potential for this structural class to exhibit antiproliferative activity.

| Compound Class/Derivative | Cancer Cell Line | Reported IC₅₀ (μM) | Reference |

|---|---|---|---|

| Furan-fused Chalcone (6a) | Promyelocytic Leukemia (HL-60) | 20.9 | nih.gov |

| Halogenated Benzofuran (Compound 1) | Acute Leukemia (HL-60) | 0.1 | nih.gov |

| Halogenated Benzofuran (Compound 1) | Chronic Leukemia (K562) | 5 | nih.gov |

| Novel Furan-based compound (Compound 7) | Breast Cancer (MCF-7) | 2.96 | nih.gov |

| Novel Furan-based compound (Compound 4) | Breast Cancer (MCF-7) | 4.06 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds by modifying their chemical structures. For derivatives related to this compound, research has focused on how different substituents on the furan and benzaldehyde (B42025) rings influence their therapeutic properties. The furan ring, being an electron-rich aromatic system, can engage in various electronic interactions with biological targets. ijabbr.com Its aromaticity may lend stability to the compounds, potentially enhancing metabolic stability and bioavailability. ijabbr.com

In studies of related furan derivatives, modifications have been shown to significantly impact bioactivity. For instance, in a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, the nature of alkyl substituents was found to influence antimicrobial efficacy. zsmu.edu.ua While simple extension of the alkyl chain attached to the sulfur atom did not lead to gradual changes in activity, the introduction of a pentyl radical doubled the activity against Staphylococcus aureus. zsmu.edu.ua Furthermore, introducing isopropyl and isobutyl groups into an ester structure of these molecules led to a sharp increase in activity against S. aureus ATCC 25923. zsmu.edu.ua

Similarly, for Schiff bases derived from ortho-hydroxybenzaldehydes, the nature and position of substituents on the aniline (B41778) ring play a crucial role in their antifungal activity. researchgate.net The presence of electron-donating groups (like -CH₃, -OCH₃) or electron-withdrawing groups (like -Cl, -NO₂) influences the electronic properties of the entire molecule, affecting its interaction with fungal targets. researchgate.net Specifically, the presence of an ortho-nitro electron-withdrawing group was found to promote the formation of the keto-amine tautomer, which was correlated with weaker antifungal activity against Fusarium species. researchgate.nettaylors.edu.my

The core structure of hydroxybenzaldehyde itself is a key determinant of activity. Research on various hydroxybenzaldehydes has shown that the position and number of hydroxyl groups are critical for antioxidant activity. sci-hub.boxresearchgate.net This highlights that modifications to the phenolic part of the this compound scaffold are likely to have a profound impact on its biological profile. The phenolic moiety is considered essential for the ability to scavenge free radicals through hydrogen atom donation. sci-hub.box

In Vitro Antimicrobial and Antifungal Activity Studies (without safety profiles)

Derivatives of furan and hydroxybenzaldehyde have been the subject of numerous studies to evaluate their potential as antimicrobial and antifungal agents. The furan nucleus is a common scaffold in compounds exhibiting a broad spectrum of activity against various pathogens. ijabbr.comijabbr.com

In one study, new derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol were tested against several bacterial strains. All tested compounds showed moderate activity. The most sensitive strain was Staphylococcus aureus ATCC 25923, followed by Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. zsmu.edu.ua Another study on furan-based pyrimidine-thiazolidinones found that specific derivatives were effective against various bacterial and fungal strains. niscpr.res.in Compound (8a) showed efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, and both (8a) and (8o) were effective against P. aeruginosa at an MIC of 50 μg/mL. niscpr.res.in

Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde, a related structure, have also been evaluated. One such derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated notable activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov However, the series of compounds tested generally exhibited weak efficacy against other bacterial strains and had almost no antifungal potency. nih.govresearchgate.net

Regarding antifungal activity, furan-based pyrimidine-thiazolidinones (8d) and (8e) demonstrated strong activity against Aspergillus niger at an MIC of 100 μg/mL. niscpr.res.in Furthermore, in vitro tests of Schiff bases derived from ortho-hydroxybenzaldehyde against several Fusarium species revealed significant inhibitory effects. The inhibitory power was generally proportional to the concentration. researchgate.net N-salicylidene-3-methoxyaniline and N-salicylidene-4-chloroaniline showed 100% inhibition against F. culmorum at a concentration of 8 mg/mL. researchgate.net Similarly, several other derivatives achieved 100% inhibition against F. graminearum at the same concentration. researchgate.net

| Compound/Derivative Type | Microorganism | Activity Metric | Result | Source |

|---|---|---|---|---|

| Furan-pyrimidine-thiazolidinone (8a) | E. coli | MIC | 12.5 µg/mL | niscpr.res.in |

| Furan-pyrimidine-thiazolidinones (8a, 8o) | P. aeruginosa | MIC | 50 µg/mL | niscpr.res.in |

| Furan-pyrimidine-thiazolidinones (8d, 8e) | A. niger | MIC | 100 µg/mL | niscpr.res.in |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | MIC | 1-4 µmol/L | nih.gov |

| N-salicylidene-3-methoxyaniline | F. culmorum | Inhibition | 100% at 8 mg/mL | researchgate.net |

| N-salicylidene-4-chloroaniline | F. culmorum | Inhibition | 100% at 8 mg/mL | researchgate.net |

| N-salicylidene-3-methylaniline | F. graminearum | Inhibition | 100% at 8 mg/mL | researchgate.net |

Antioxidant Activity Research (In Vitro)

The antioxidant properties of phenolic compounds, including hydroxybenzaldehydes and furan derivatives, are of significant scientific interest due to their potential to neutralize harmful free radicals. sci-hub.box The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group. sci-hub.box

Studies on natural hydroxybenzaldehydes have provided insights into their antioxidant capacity using various in vitro assays. For instance, the ability of these compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical and the ABTS (2,2'-azinobis-3-ethylbenzothiazolin-6-sulfonic acid) cation radical has been evaluated. sci-hub.boxnih.gov The results are often expressed as EC50 (the concentration required to decrease the initial radical concentration by 50%) or as Trolox Equivalent Antioxidant Capacity (TEAC). sci-hub.box Research has shown that the antioxidant activity is highly dependent on the structure, particularly the number and position of hydroxyl groups on the benzaldehyde ring. sci-hub.boxresearchgate.net